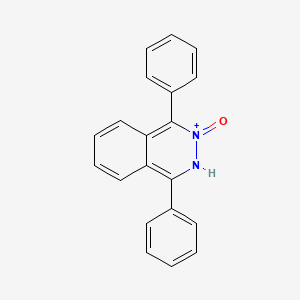

1,4-diphenyl-3H-phthalazin-2-ium 2-oxide

Beschreibung

1,4-Diphenyl-3H-phthalazin-2-ium 2-oxide is a heterocyclic compound featuring a phthalazine core substituted with phenyl groups at positions 1 and 4, a positively charged nitrogen atom at position 3 (3H-phthalazin-2-ium), and a 2-oxide functional group. While direct experimental data for this compound are unavailable in the provided evidence, its structural and electronic properties can be inferred through comparisons with analogous heterocyclic 2-oxide systems.

Eigenschaften

CAS-Nummer |

19415-35-1 |

|---|---|

Molekularformel |

C20H15N2O+ |

Molekulargewicht |

299.353 |

IUPAC-Name |

1,4-diphenyl-3H-phthalazin-2-ium 2-oxide |

InChI |

InChI=1S/C20H15N2O/c23-22-20(16-11-5-2-6-12-16)18-14-8-7-13-17(18)19(21-22)15-9-3-1-4-10-15/h1-14H,(H,21,23)/q+1 |

InChI-Schlüssel |

UXWKXVSLMVSXEM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C([N+](=O)N2)C4=CC=CC=C4 |

Synonyme |

1,4-Diphenylphthalazine 2-oxide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,4-diphenyl-3H-phthalazin-2-ium 2-oxide typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,2-diaminobenzene with benzil, followed by oxidation. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1,4-diphenyl-3H-phthalazin-2-ium 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxide group to other functional groups, altering the compound’s properties.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, targeting various diseases.

Industry: It is used in the development of advanced materials, including optoelectronic devices and sensors.

Wirkmechanismus

The mechanism by which 1,4-diphenyl-3H-phthalazin-2-ium 2-oxide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

The following sections compare 1,4-diphenyl-3H-phthalazin-2-ium 2-oxide with structurally or functionally related compounds, focusing on synthesis, reactivity, and physicochemical properties.

Structural and Functional Analogues

2.1.1. Fused Heterocyclic 2-Oxides

The compound 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide () shares key features with the target molecule, including a fused heterocyclic backbone and a 2-oxide group. Its high density (1.93 g/cm³) and detonation velocity (9120 m/s) highlight the role of fused rings and nitro groups in enhancing energetic performance. By contrast, the phenyl substituents in 1,4-diphenyl-3H-phthalazin-2-ium 2-oxide may reduce density but improve thermal stability due to steric hindrance and aromatic conjugation .

Triazine and Oxazaphosphepine 2-Oxides

- 3-Dimethylamino-1,2,4-triazine 2-oxide () undergoes bromination with Br₂ or NBS to yield 6-bromo derivatives. The reaction efficiency varies with base (e.g., 65% yield with Et₃N vs. 70% with K₂CO₃), suggesting that the target compound’s 2-oxide group may similarly participate in electrophilic substitution, albeit with altered regioselectivity due to phenyl substituents .

- 1,4,2-Oxazaphosphepine 2-oxide () incorporates a phosphorus atom in its heterocycle.

Physicochemical Properties

2.3.1. Solvent-Dependent NMR Shifts

Dimethylfurazan 2-oxide () exhibits solvent-dependent nitrogen-15 chemical shifts (Δδ ~12 ppm in acetone), attributed to tautomerism and hydrogen bonding. The target compound’s ¹H/¹³C NMR spectra may similarly vary with solvent polarity, complicating structural analysis .

2.3.2. Thermal and Energetic Behavior While the triazolo-tetrazine 2-oxide () has a decomposition temperature of 216°C, the phenyl groups in the target compound could raise this value by impeding molecular motion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.